7-Methoxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
7-Methoxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core with a methoxy group at the 7th position, a keto group at the 2nd position, and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonicotinic acid with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired naphthyridine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
7-Methoxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and exhibiting therapeutic effects.
Comparison with Similar Compounds
Oxolinic acid: A quinolone antibiotic with a similar naphthyridine core.
Nalidixic acid: Another quinolone antibiotic with structural similarities.
Gemifloxacin: A fluoroquinolone antibiotic containing a naphthyridine core.
Uniqueness: 7-Methoxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H8N2O4 |
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Molecular Weight |
220.18 g/mol |
IUPAC Name |
7-methoxy-2-oxo-1H-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-16-7-3-2-5-4-6(10(14)15)9(13)12-8(5)11-7/h2-4H,1H3,(H,14,15)(H,11,12,13) |
InChI Key |
GIKDFOBSVVSQNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
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